3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Overview
Description
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
For instance, some pyrazole derivatives have been found to inhibit certain enzymes like urease, β-glucuronidase, phosphodiesterase, α-chymotrypsin, acetylcholinesterase, and butyrylcholinesterase . They can also act as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein that plays a key role in cell cycle regulation .
The mode of action of pyrazole compounds can vary depending on their specific chemical structure and the target they interact with. Generally, they exert their effects by binding to their target proteins and modulating their activity .
The pharmacokinetics of pyrazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
The action of pyrazole compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound .
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, this compound can modulate their activity, leading to alterations in cellular processes. Additionally, this compound has been shown to interact with various proteins involved in signal transduction pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It achieves this by disrupting cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are essential for cell survival and growth . Furthermore, this compound can influence gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of target enzymes, such as CDKs, and inhibiting their activity . This inhibition prevents the phosphorylation of key substrates, thereby disrupting the cell cycle and inducing cell death. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . The ability of this compound to modulate multiple molecular targets makes it a versatile tool for studying complex biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it can lead to adverse effects, such as liver and kidney damage, due to its cytotoxic properties . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to alterations in metabolic flux and metabolite levels . Additionally, it can affect the activity of enzymes involved in detoxification processes, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The localization and accumulation of this compound are critical for its function and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound contains specific targeting signals that direct it to particular cellular compartments, such as the nucleus and mitochondria . Additionally, post-translational modifications, such as phosphorylation and acetylation, can affect its localization and activity . The precise subcellular localization of this compound is essential for its role in regulating cellular processes and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a chloromethyl derivative with a pyrazole precursor in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact. The choice of reagents and catalysts in industrial settings is often guided by principles of green chemistry to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thiopyrano ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrazole ring can undergo reduction to form pyrazolines
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of pyrazoline derivatives
Scientific Research Applications
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: Explored for its potential use in the development of new materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
- 3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
- 3-(Chloromethyl)-2-propyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Uniqueness
3-(Chloromethyl)-2-isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The isopropyl group provides steric hindrance that can affect the compound’s interaction with molecular targets, potentially leading to different biological effects compared to its analogs .
Properties
IUPAC Name |
3-(chloromethyl)-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2S/c1-7(2)13-10(5-11)8-6-14-4-3-9(8)12-13/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSGAJIQSAFNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C2CSCCC2=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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